Metoprolol IMpurity 12 Metoprolol IMpurity 12
Brand Name: Vulcanchem
CAS No.: 1486464-40-7
VCID: VC2892323
InChI: InChI=1S/C27H41NO6.ClH/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4;/h5-12,21,24-25,29-30H,13-20H2,1-4H3;1H
SMILES: CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O.Cl
Molecular Formula: C27H42ClNO6
Molecular Weight: 512.1 g/mol

Metoprolol IMpurity 12

CAS No.: 1486464-40-7

Cat. No.: VC2892323

Molecular Formula: C27H42ClNO6

Molecular Weight: 512.1 g/mol

* For research use only. Not for human or veterinary use.

Metoprolol IMpurity 12 - 1486464-40-7

Specification

CAS No. 1486464-40-7
Molecular Formula C27H42ClNO6
Molecular Weight 512.1 g/mol
IUPAC Name 1-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride
Standard InChI InChI=1S/C27H41NO6.ClH/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4;/h5-12,21,24-25,29-30H,13-20H2,1-4H3;1H
Standard InChI Key DLLKKRCTYCMVLB-UHFFFAOYSA-N
SMILES CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O.Cl
Canonical SMILES CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O.Cl

Introduction

Chemical Identity and Structural Characterization

Chemical Nomenclature and Identification

Metoprolol Impurity 12 has been reported with different chemical identities across various sources. According to PubChem data, the compound is identified with CID 117064500 and has the molecular formula C27H42ClNO6 . It is also known by several synonyms including 1-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride and 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)-2-propanol) hydrochloride .

Interestingly, other commercial sources present different chemical identities for Metoprolol Impurity 12. HuaNuo Bio-Pharmaceutical lists it as 1-chloro-3-(isopropylamino)propan-2-ol hydrochloride with CAS number 39552-14-2 and molecular formula C6H14ClNO·HCl . Meanwhile, CymitQuimica identifies it as 3-(2-methoxyethyl)phenol with CAS 32846-01-8 and chemical formula C9H12O2 .

Physical and Chemical Properties

The molecular weight of Metoprolol Impurity 12 varies significantly based on the reported chemical structure. According to PubChem, it has a molecular weight of 512.1 g/mol , while HuaNuo Bio-Pharmaceutical reports a substantially lower molecular weight of 188.09 g/mol (combining 151.63 + 36.46) . CymitQuimica's variant has an approximate molecular weight of 152 g/mol based on its reported formula .

This variance in molecular weights and chemical formulas suggests that "Metoprolol Impurity 12" may refer to different compounds in different contexts, possibly reflecting variations in pharmacopeial standards or manufacturing processes.

Comparative Analysis of Reported Structures

The following table presents a comparative analysis of the various reported identities for Metoprolol Impurity 12:

SourceCAS NumberMolecular FormulaMolecular Weight (g/mol)Chemical Name
PubChem1486464-40-7C27H42ClNO6512.11,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)-2-propanol) hydrochloride
HuaNuo Bio-Pharmaceutical39552-14-2C6H14ClNO·HCl188.091-chloro-3-(isopropylamino)propan-2-ol hydrochloride
CymitQuimica32846-01-8C9H12O2~1523-(2-methoxyethyl)phenol

Based on the structural information, the PubChem variant appears to be a dimer-like structure with two methoxyethylphenoxy groups connected through a central nitrogen moiety, suggesting it may form during synthesis or degradation through dimerization processes .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the primary method used for separation and identification of metoprolol impurities, including Impurity 12. Improved HPLC methods have been developed specifically for separating metoprolol and its impurities in pharmaceutical preparations .

Studies have demonstrated that known impurities can be effectively separated from each other and from the active pharmaceutical ingredient (API) peaks when spiked at a 0.3% level . This suggests that regardless of its exact chemical identity, Metoprolol Impurity 12 can be resolved and quantified using appropriate HPLC conditions.

Detection Methodologies

Several detection methods have been employed for analyzing metoprolol impurities:

  • Charged Aerosol Detection (CAD): This technique has been applied specifically to metoprolol impurity testing . CAD is particularly valuable for compounds with limited or no UV absorption, which is often the case for certain pharmaceutical impurities.

  • Hydrophilic Interaction Chromatography (HILIC) coupled with CAD: HILIC-CAD methods have been developed specifically for polar and non-chromophoric metoprolol impurities, which might be overlooked using traditional reversed-phase chromatography with UV detection .

Research has indicated that metoprolol and its related compounds can be subjected to resolution testing with specific requirements. The USP criteria specify that the relative standard deviation (RSD) of peak areas should be ≤ 3.0% and the resolution between adjacent impurity peaks should be ≥ 2.0 .

Method Validation Parameters

For analytical methods to be considered reliable for impurity testing, they must be validated according to regulatory guidelines. Validation parameters include specificity, precision, accuracy, sensitivity, and linear range as specified by the International Conference on Harmonization (ICH) guidelines .

A study on metoprolol and hydrochlorothiazide impurities demonstrated that method validation includes assessing interference from placebo and known impurities . The analytical approach was confirmed to be specific, with no interference observed at the retention times of known impurities or analyte peaks when samples were spiked with all known impurities at a 0.3% level .

Regulatory and Quality Control Significance

Pharmacopeial Standards

Research Challenges and Future Directions

Harmonization of Standards

The varying identities reported for Metoprolol Impurity 12 present significant challenges for researchers and quality control analysts. Future efforts should focus on harmonizing standards across different pharmacopeias and commercial sources to ensure consistent identification and quantification of this impurity.

This harmonization would benefit pharmaceutical manufacturers by providing clear guidelines on which chemical entity should be monitored as Metoprolol Impurity 12 in quality control testing.

Advanced Analytical Approaches

Recent advances in analytical techniques offer opportunities for improved detection and characterization of metoprolol impurities. The application of HILIC-CAD methods for polar and non-chromophoric impurities demonstrates the value of technique-specific approaches for challenging analytes .

Future research could explore the use of advanced mass spectrometric techniques or two-dimensional chromatography for more comprehensive impurity profiling of metoprolol products, potentially resolving some of the discrepancies in the reported identities of Metoprolol Impurity 12.

Structure-Activity Relationship Studies

Understanding the potential biological activity of pharmaceutical impurities is increasingly important from a safety perspective. Future studies could investigate the structure-activity relationships of metoprolol impurities, including Impurity 12, to assess their potential pharmacological or toxicological effects.

Such studies would provide valuable information for establishing scientifically sound acceptance criteria for Metoprolol Impurity 12 in drug products.

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